molecular formula C16H18N2O3S B6720055 N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide

N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide

Cat. No.: B6720055
M. Wt: 318.4 g/mol
InChI Key: MPIQNVBKDBZHEN-UHFFFAOYSA-N
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Description

N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound features a cyclopropyl group, a pyridine ring, and a methoxybenzenesulfonamide moiety, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-21-14-6-8-15(9-7-14)22(19,20)18-16(12-4-5-12)13-3-2-10-17-11-13/h2-3,6-12,16,18H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIQNVBKDBZHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(C2CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl and pyridine intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen, sodium nitrite

    Reduction: Hydrogen gas, metal hydrides

    Substitution: Various nucleophiles or electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group and pyridine ring are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide stands out due to its unique combination of a cyclopropyl group, pyridine ring, and methoxybenzenesulfonamide moiety. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

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